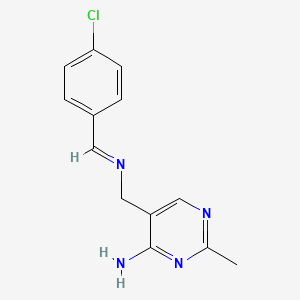![molecular formula C11H9ClN2O B12922569 2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one CAS No. 106690-54-4](/img/structure/B12922569.png)
2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one is an organic compound that belongs to the class of pyrimidinones It is characterized by a pyrimidine ring substituted with a 4-chlorobenzyl group at the 2-position and a keto group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one typically involves the condensation of 4-chlorobenzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(4-chlorobenzyl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylbenzyl)pyrimidin-4(1H)-one
- 2-(4-Fluorobenzyl)pyrimidin-4(1H)-one
- 2-(4-Bromobenzyl)pyrimidin-4(1H)-one
Uniqueness
2-(4-Chlorobenzyl)pyrimidin-4(1H)-one is unique due to the presence of the 4-chlorobenzyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents with tailored properties.
Propiedades
Número CAS |
106690-54-4 |
|---|---|
Fórmula molecular |
C11H9ClN2O |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)7-10-13-6-5-11(15)14-10/h1-6H,7H2,(H,13,14,15) |
Clave InChI |
CGYOIFUDIYJZCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=NC=CC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
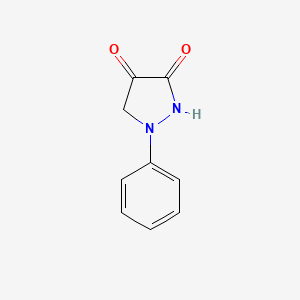
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
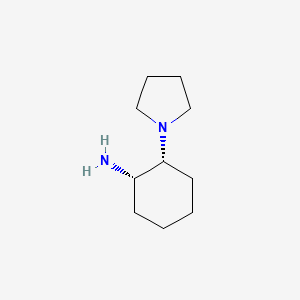

![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)

![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
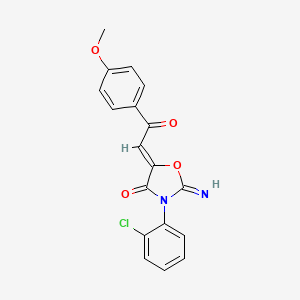
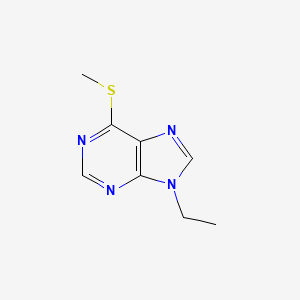
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
